Lithium(1+)3-(difluoromethoxy)propanoate
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Overview
Description
Lithium(1+)3-(difluoromethoxy)propanoate: is an organometallic compound that features a lithium ion coordinated to a 3-(difluoromethoxy)propanoate anion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lithium(1+)3-(difluoromethoxy)propanoate typically involves the reaction of lithium hydroxide with 3-(difluoromethoxy)propanoic acid. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction proceeds as follows:
LiOH+HOOC-CH2-OCHF2→LiOOC-CH2-OCHF2+H2O
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions: Lithium(1+)3-(difluoromethoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylates and other oxidation products.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Carboxylates and carbonyl compounds.
Reduction: Alcohols and alkanes.
Substitution: Various substituted propanoates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Lithium(1+)3-(difluoromethoxy)propanoate is used as a reagent in organic synthesis, particularly in the formation of difluoromethoxy-containing compounds which are valuable intermediates in pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of difluoromethoxy groups on biological activity and metabolic pathways.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Lithium(1+)3-(difluoromethoxy)propanoate involves its interaction with molecular targets through the difluoromethoxy group. This group can participate in hydrogen bonding, dipole-dipole interactions, and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The lithium ion can also play a role in stabilizing the compound’s structure and enhancing its solubility in polar solvents.
Comparison with Similar Compounds
Lithium difluoro(oxalato)borate (LiDFOB): Used in high-voltage lithium-ion batteries.
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI): Commonly used in electrolytes for lithium-ion batteries.
Lithium hexafluorophosphate (LiPF₆): Widely used in commercial lithium-ion batteries.
Uniqueness: Lithium(1+)3-(difluoromethoxy)propanoate is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in applications where these properties are desired, such as in drug development and advanced materials.
Properties
Molecular Formula |
C4H5F2LiO3 |
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Molecular Weight |
146.0 g/mol |
IUPAC Name |
lithium;3-(difluoromethoxy)propanoate |
InChI |
InChI=1S/C4H6F2O3.Li/c5-4(6)9-2-1-3(7)8;/h4H,1-2H2,(H,7,8);/q;+1/p-1 |
InChI Key |
DELWAGKCBKYTEI-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C(COC(F)F)C(=O)[O-] |
Origin of Product |
United States |
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